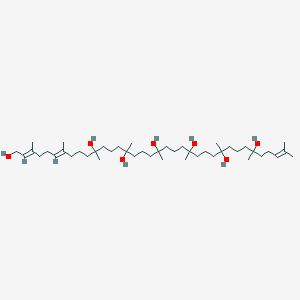
(2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-trien-1,11,15,19,23,27,31-heptol
Übersicht
Beschreibung
CID 9853447 is a natural product found in Acremonium with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
BHMC zeigt Antitumor-Effekte, insbesondere bei östrogenrezeptornegativen Brustkrebszellen. In-vitro- und In-vivo-Studien haben sein Potenzial zur Hemmung von Tumorwachstum, Metastasierung und Invasion gezeigt . Forscher untersuchen aktiv die Wirkmechanismen von BHMC und sein Potenzial als Antikrebstherapeutikum.
MicroRNA-Regulation
MicroRNAs (miRNAs) spielen eine wesentliche Rolle bei der Regulation der Genexpression. Die Behandlung mit BHMC beeinflusst die miRNA-Expressionsprofile in Brustkrebszellen. Forscher haben bestimmte miRNAs identifiziert, die durch BHMC dysreguliert werden, und damit Einblicke in seine molekularen Auswirkungen gewonnen . Das Verständnis dieser miRNA-Veränderungen kann gezielte Therapien ermöglichen.
Kristallwachstum und Strukturbestimmung
Neben seinen biologischen Anwendungen hat BHMC auch Interesse in der Materialwissenschaft geweckt. Forscher haben BHMC-Kristalle synthetisiert und charakterisiert und ihre Wachstumsmuster und strukturellen Eigenschaften untersucht . Das Verständnis von Kristallstrukturen hilft bei der Entwicklung neuer Materialien.
Wirkmechanismus
Target of Action
The compound, also known as Farnesyl diphosphate (FPP) , primarily targets several proteins and enzymes in the body . These include Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, Protein farnesyltransferase subunit beta, GTPase KRas, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, Farnesyl pyrophosphate synthase, and Ditrans,polycis-undecaprenyl-diphosphate synthase . These targets play crucial roles in various biochemical pathways and cellular functions.
Mode of Action
Farnesol, the alcohol form of FPP, acts as a flexible hydrophobic molecular valve, restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action involves covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins, all containing a prenyl group .
Biochemical Pathways
FPP is a key intermediate in the biosynthesis of more complex sesquiterpenoids, higher terpenoids, and steroids . It serves as a precursor for several classes of essential metabolites including sterols, dolichols, carotenoids, and ubiquinones . FPP also serves as a substrate for protein farnesylation and geranylgeranylation .
Pharmacokinetics
It is known that fpp plays a pivotal role in the posttranslational processing of ras proteins .
Result of Action
The action of FPP leads to the formation of several essential metabolites, impacting various cellular functions . For example, farnesol acts as a quorum-sensing molecule to suppress filamentation in the fungus Candida albicans . Farnesyl derivatives are involved in the a-factor mating peptide of the dodecapeptide pheromone found in Saccharomyces cerevisiae .
Action Environment
It is known that fpp’s action can be inactivated by interferon-induced rsad2 . This inactivation may disrupt lipid rafts at the plasma membrane, potentially having an antiviral effect since many enveloped viruses need lipid rafts to bud efficiently out of the cell .
Eigenschaften
IUPAC Name |
(2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O7/c1-37(2)19-12-24-40(5,47)26-14-28-42(7,49)30-16-32-44(9,51)34-18-35-45(10,52)33-17-31-43(8,50)29-15-27-41(6,48)25-13-22-38(3)20-11-21-39(4)23-36-46/h19-20,23,46-52H,11-18,21-22,24-36H2,1-10H3/b38-20+,39-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJJIWCMASJCHO-NXRGQNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCO)C)C)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CO)/C)/C)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346948 | |
| Record name | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203061-33-0 | |
| Record name | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















